Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate
Description
Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate is a cyclopentene derivative featuring a methyl ester group at the 1-position and a 2-acetylhydrazinyl substituent at the 2-position. This article compares its properties, synthesis, and behavior with analogous compounds, leveraging data from patents, synthesis studies, and safety reports.
Properties
IUPAC Name |
methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)10-11-8-5-3-4-7(8)9(13)14-2/h11H,3-5H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEFJRVLNCQYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate typically involves the following steps:
Formation of the cyclopentene ring: Starting from cyclopentanone, the cyclopentene ring is formed through a series of reactions, including reduction and dehydration.
Introduction of the acetylhydrazinyl group: The acetylhydrazinyl group is introduced via a reaction between hydrazine and acetic anhydride, forming acetylhydrazine.
Esterification: The final step involves the esterification of the cyclopentene ring with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetylhydrazinyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate involves its interaction with specific molecular targets. The acetylhydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The acetylhydrazinyl group distinguishes the target compound from amino (e.g., ) or azido derivatives (e.g., ), impacting hydrogen-bonding capacity and reactivity.
Functional Group Variations: Amino vs. Acetylhydrazinyl
- Target Compound : The acetylhydrazinyl group (-NH-NHCOCH₃) introduces a conjugated system, likely increasing stability compared to azides (e.g., intermediates in ) but reducing nucleophilicity relative to primary amines.
Substituent Position Effects (2- vs. 3-Position)
- 2-Position Substitution : In the target compound, the 2-acetylhydrazinyl group may induce steric hindrance near the ester group, affecting hydrolysis rates or enzymatic interactions.
Physicochemical Properties and Spectroscopic Data
- NMR Shifts: Methyl 1-(methylamino)cyclopentanecarboxylate shows a methyl ester signal at δ 3.79 ppm and broad NH peaks at δ 9.18 ppm . The target compound’s acetylhydrazinyl group would likely exhibit NH signals near δ 8–10 ppm, with carbonyl (C=O) peaks around δ 170–180 ppm.
- Solubility : Hydrochloride salts (e.g., ) enhance water solubility, whereas acetylhydrazinyl groups may promote solubility in polar aprotic solvents.
Biological Activity
Methyl 2-(2-acetylhydrazinyl)cyclopentene-1-carboxylate (CAS No. 143391-61-1) is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentene ring substituted with an acetylhydrazine moiety. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 183.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents, insoluble in water |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism involves disrupting microbial cell wall synthesis, leading to cell lysis.
Anticancer Effects
This compound has shown promise in anticancer research . Studies have highlighted its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways crucial for cancer cell survival.
- Reactive Oxygen Species (ROS) : It increases ROS levels within cells, leading to oxidative stress, which is detrimental to cancer cells.
- Signal Transduction Pathways : The compound modulates signaling pathways such as MAPK and PI3K/Akt, which are involved in cell growth and survival.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various bacterial strains, indicating significant antimicrobial potential .
Study 2: Anticancer Activity
In a recent investigation published in Cancer Research, researchers assessed the anticancer properties of the compound on human breast cancer cell lines (MCF-7). The study reported a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment. Apoptotic markers such as Annexin V and caspase-3 activation were significantly elevated in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
